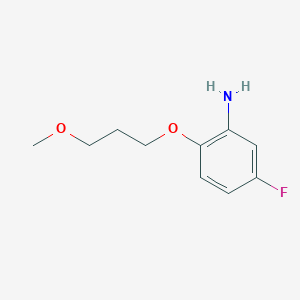

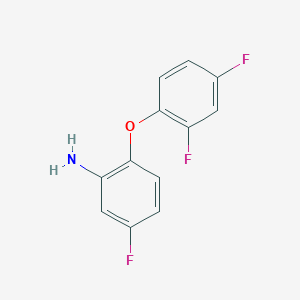

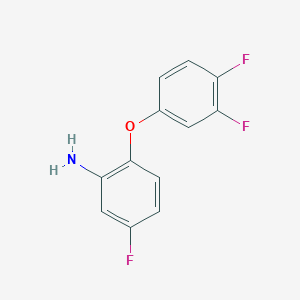

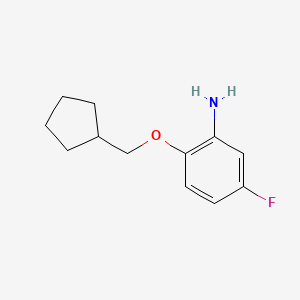

2-(3,4-Difluorophenoxy)-5-fluoroaniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

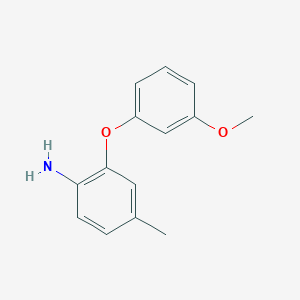

The compound "2-(3,4-Difluorophenoxy)-5-fluoroaniline" is a fluorinated aniline derivative, which is a class of compounds known for their applications in the synthesis of polymers, biologically active compounds, and radiolabeled molecules for medical imaging. The presence of multiple fluorine atoms in the molecule suggests that it may have unique physical and chemical properties, as well as potential reactivity that could be exploited in various chemical reactions.

Synthesis Analysis

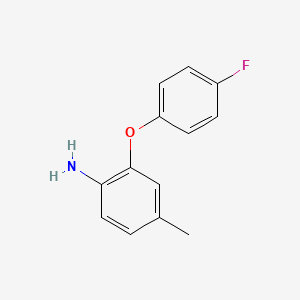

The synthesis of fluorinated aniline derivatives can be complex due to the reactivity of the fluorine atoms. For instance, the synthesis of polyfluoroanilines from fluorine-substituted aniline monomers involves an acid-assisted persulfate initiated polymerization route, which is typical for polyaniline synthesis. However, the presence of fluorine can lead to low yields, as seen with 2- and 3-fluoroanilines, which have yields between 3-7% by weight. Moreover, poly(4-fluoroaniline) can undergo dehalogenation during polymerization, indicating that the position of the fluorine atoms can significantly affect the polymerization process .

In another study, 3,4-difluoroaniline is used as a starting reagent for synthesizing a series of biologically active compounds, including aminoacetic acid difluoroanilides. The synthesis involves the interaction of difluoroaniline with chloroacetyl chloride, followed by cyclopentenylation to form aromatic nuclei. The reaction conditions and the position of the fluorine atoms are critical in determining the main product and its yield .

Molecular Structure Analysis

The molecular structure of fluorinated anilines is characterized by the presence of fluorine atoms attached to the aromatic ring, which can influence the electronic distribution and chemical reactivity of the molecule. In the case of 2-cyclopentenyl-4,5-difluoroaniline, the structure was confirmed using IR and ^1H NMR spectroscopy, with characteristic absorption bands and proton signals indicating the positions of the fluorine atoms and the aromatic protons .

Chemical Reactions Analysis

Fluorinated anilines can participate in various chemical reactions, often influenced by the electron-withdrawing effect of the fluorine atoms. For example, the synthesis of radiolabeled molecules such as [18F]-FMAU involves the reaction of a triflate with tetrabutylammonium[18F]fluoride, followed by coupling and purification steps. The presence of fluorine in the molecule is crucial for the radiolabeling process, affecting the yield and purity of the final product .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated anilines are affected by the fluorine substituents. These compounds often exhibit unique solubility characteristics in various organic solvents, which can be determined using techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). The fluorine atoms also contribute to the stability and reactivity of the molecule, as seen in the synthesis of fluoronicotinic acid derivatives, where the fluorination reaction can proceed at room temperature without the need for azeotropic drying of the fluoride .

Applications De Recherche Scientifique

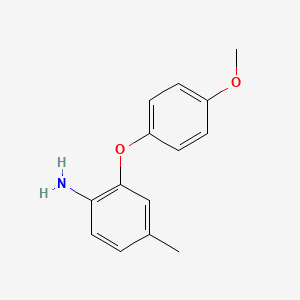

Electrochemical Assays

2-(3,4-Difluorophenoxy)-5-fluoroaniline and its derivatives have been utilized in electrochemical assays. A study demonstrated a sensitive and accurate potentiometric reaction-rate method for the assay of peroxidase and peroxidase-coupled reactions. This technique involved the peroxidase-catalyzed rupture of the covalent C–F bond in certain organo-fluoro compounds, including fluoroanilines, in the presence of H2O2. The liberated fluoride ions were measured using a fluoride ion-selective electrode. This assay system offers broad applications, especially in enzyme immunoassays (Siddiqi, 1982).

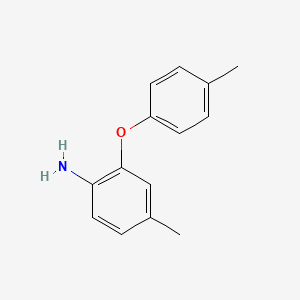

Polymer Synthesis and Characterization

Fluorine-substituted polyanilines, including those derived from fluoroaniline monomers, have been synthesized and characterized. These polymers have been produced in aqueous acidic mediums using various oxidizing agents. Their characterization includes FTIR and NMR spectroscopic techniques, and their thermal analysis has been conducted using differential scanning calorimetry and thermogravimetric analysis. Such studies contribute to understanding the structural properties of polymers and their potential applications (Cihaner & Önal, 2001).

Metabonomic Assessment and Toxicity

Fluoroanilines' metabolic effects and toxicity have been studied using high-resolution NMR spectroscopy to produce a biochemical fingerprint of metabolites from biological mixtures. Changes in these fingerprint profiles can characterize the effects of toxic insult in in vivo systems. Such research provides insights into novel biomarkers of xenobiotic toxicity and helps in understanding the mechanism of action of toxic chemicals (Bundy et al., 2002).

Biodegradation and Microbial Community Analysis

The degradation of fluoroanilines in mixed culture systems has been examined to understand their biodegradability. PCR-DGGE analysis revealed that unique bacteria were involved in degrading these compounds. Such studies are significant for environmental bioremediation efforts and understanding the microbial communities involved in the degradation process (Zhao et al., 2019).

Electronic and Conductive Properties

Research has focused on the electrical and structural properties of mono-, di-, tri-, tetra-, and penta-fluoroanilines as candidate monomers for new conducting polymers. These studies use density functional theory to investigate the effects of fluorine atoms on the properties of these compounds, contributing to the development of new materials for electronic applications (BeigiHossein, 2012).

Fluorescent Probes and pH Sensing

Certain fluorinated compounds, including derivatives of fluoroanilines, have been applied to fluorescent probes sensing pH and metal cations. Their high sensitivity and selectivity in detecting pH changes and metal cations highlight their potential use in biochemical sensing and imaging applications (Tanaka et al., 2001).

Propriétés

IUPAC Name |

2-(3,4-difluorophenoxy)-5-fluoroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F3NO/c13-7-1-4-12(11(16)5-7)17-8-2-3-9(14)10(15)6-8/h1-6H,16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOBRMWLJMVZJTR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC2=C(C=C(C=C2)F)N)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-Difluorophenoxy)-5-fluoroaniline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[4-(2-amino-4-methylphenoxy)phenyl]-acetate](/img/structure/B1328988.png)

![N-[2-(2-Amino-4-fluorophenoxy)ethyl]-N,N-diethylamine](/img/structure/B1329034.png)